molecular formula C6H12ClN B2932480 rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride CAS No. 2307779-69-5

rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride

Cat. No.: B2932480
CAS No.: 2307779-69-5
M. Wt: 133.62
InChI Key: KFLNUXHWIKJQGP-PMUIPKEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative characterized by a 3-azabicyclo[3.1.0]hexane scaffold with a methyl substituent at the 6-position. Its molecular formula is C₇H₁₂ClN, and it is used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of enzyme inhibitors and receptor modulators . The compound's stereochemistry and compact bicyclic structure make it valuable for optimizing pharmacokinetic properties such as metabolic stability and target binding affinity.

Properties

IUPAC Name

(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H/t4?,5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNUXHWIKJQGP-DKECMWHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[31One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and subsequent resolution using lipase enzymes .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes to ensure high yield and enantiomeric purity. The use of specific catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride Not provided C₇H₁₂ClN 145.63 -CH₃ Baseline compound for comparison
rac-(1R,5S,6R)-6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 1807901-57-0 C₈H₁₄ClNO 191.66 -CH₂OCH₃ Enhanced polarity, bulk R&D available
Ethyl rac-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 1373253-19-0 C₈H₁₄ClNO₂ 191.66 -COOEt Prodrug potential for IDH1 inhibitors
rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride 1212309-63-1 C₆H₈ClF₃N 194.59 -CF₃, 2-aza scaffold Enhanced metabolic stability
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl See C₉H₁₆ClNO₂ 229.68 -COOMe, -C(CH₃)₂ Stabilized against enzymatic cleavage

Research Findings and Implications

  • Therapeutic Applications : Ethyl carboxylate derivatives (e.g., ) are critical in developing allosteric inhibitors for mutant IDH1, showing efficacy in preclinical leukemia models .
  • Physicochemical Properties : Trifluoromethyl and carboxylic acid substituents () balance solubility and target binding, while methoxymethyl derivatives () prioritize solubility for in vitro assays.
  • Synthetic Utility : tert-Butoxycarbonyl (Boc)-protected analogs () facilitate peptide coupling reactions, underscoring the scaffold's versatility in organic synthesis.

Biological Activity

Rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexanehydrochloride is a bicyclic compound notable for its unique three-dimensional structure and potential pharmacological properties. This compound belongs to the class of azabicyclic compounds, which are recognized for their diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₀ClN
  • Molecular Weight : Approximately 119.59 g/mol
  • Structure : The bicyclic framework includes a nitrogen atom, contributing to its biological interactions and activities.

The presence of a methyl group at the sixth position enhances its lipophilicity, influencing absorption and distribution in biological systems .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and neuropharmacology. Some key findings include:

  • Antitumor Activity : Compounds structurally related to rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane have demonstrated significant cytostatic effects on tumor cells. For example, studies have shown that derivatives can inhibit cell growth comparable to established chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G0/G1 phase in various cell lines, leading to decreased proliferation rates. This effect is attributed to alterations in the actin cytoskeleton structure of tumor cells .

Interaction Studies

The biological activity of this compound is further elucidated through interaction studies with various receptors and enzymes:

Target Interaction Type Effect
Acetylcholine ReceptorsAgonist/AntagonistModulation of neurotransmission
Enzymes (e.g., Cholinesterases)InhibitionPotential for neuroprotective effects

These interactions are critical for understanding the therapeutic potential and safety profile of this compound .

Case Studies

Several studies have explored the biological effects of this compound:

  • Cell Proliferation Studies : In vitro experiments demonstrated that treatment with rac-(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane significantly reduced the proliferation of transformed cell lines compared to control groups .
  • Cytotoxicity Assessment : Comparative studies indicated that this compound exhibits cytotoxic effects similar to those observed with traditional chemotherapeutics, suggesting its potential as an antitumor agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.